molecular formula C11H8N2 B12966364 (E)-3-(1H-Indol-7-yl)acrylonitrile

(E)-3-(1H-Indol-7-yl)acrylonitrile

Cat. No.: B12966364
M. Wt: 168.19 g/mol
InChI Key: YNIUSMYZKCTWDZ-GORDUTHDSA-N
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Description

(E)-3-(1H-Indol-7-yl)acrylonitrile is a chemical reagent of significant interest in medicinal chemistry and oncology research. It belongs to a class of indole-acrylonitrile derivatives that have demonstrated considerable potential as scaffolds for developing novel antitumor agents. While specific bioactivity data for the 7-yl isomer is required to confirm its profile, structurally similar compounds, such as 2-(1H-indol-2-yl)-3-acrylonitrile and 3-(1H-indol-3-yl)acrylonitrile derivatives, have shown potent cell growth inhibition (GI50 values in the micromolar to nanomolar range) against a diverse panel of human tumor cell lines. These include models of leukemia, non-small cell lung cancer, colon cancer, renal cancer, and breast cancer . The primary research value of this compound lies in its potential to inhibit tubulin polymerization. Many indole-based anticancer agents exert their effects by binding to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death) . The acrylonitrile moiety, featuring an α,β-unsaturated system, can act as a Michael acceptor, enabling potential covalent interactions with biological thiols. Furthermore, indole-acrylonitrile hybrids have been investigated for their ability to activate caspases and regulate apoptotic proteins, including enhancing the expression of pro-apoptotic p53 and Bax while down-regulating anti-apoptotic Bcl2 . This reagent is presented as a versatile building block for chemical synthesis and a candidate for hit-to-lead optimization in drug discovery campaigns. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

IUPAC Name

(E)-3-(1H-indol-7-yl)prop-2-enenitrile

InChI

InChI=1S/C11H8N2/c12-7-2-5-9-3-1-4-10-6-8-13-11(9)10/h1-6,8,13H/b5-2+

InChI Key

YNIUSMYZKCTWDZ-GORDUTHDSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)/C=C/C#N)NC=C2

Canonical SMILES

C1=CC2=C(C(=C1)C=CC#N)NC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of E 3 1h Indol 7 Yl Acrylonitrile

Stereoselective Synthesis of (E)-3-(1H-Indol-7-yl)acrylonitrile

The creation of the (E)-isomer of 3-(1H-indol-7-yl)acrylonitrile with high stereoselectivity is crucial for its application in various fields. The primary route to this class of compounds is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound.

Optimization of Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is a cornerstone for the synthesis of C=C double bonds. In the context of producing this compound, the reaction would involve the condensation of 1H-indole-7-carbaldehyde with acetonitrile (B52724) or a derivative. The optimization of this reaction is critical to favor the formation of the thermodynamically more stable (E)-isomer over the (Z)-isomer.

Key parameters that are often optimized include the choice of base, solvent, and temperature. Basic catalysts are essential for deprotonating the active methylene compound. While strong bases can be effective, they may also lead to side reactions. The use of milder bases like piperidine (B6355638) or triethylamine (B128534) is common. Solvent polarity can also influence the reaction rate and the stereochemical outcome. In many cases, the (E)-isomer is predominantly formed. nih.gov For instance, studies on related 3-benzylidene oxindoles have shown that (E)-isomers are generally the major product. nih.gov

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), which can also be used to separate the (E) and (Z) isomers due to their different geometric structures and polarities. nih.gov

Alternative Catalytic Systems and Reaction Conditions for Enhanced Yield and Selectivity

To improve the efficiency and selectivity of the Knoevenagel condensation for indole-based acrylonitriles, various alternative catalytic systems have been explored. These systems aim to provide higher yields of the desired (E)-isomer under milder and more environmentally friendly conditions.

One approach involves the use of organocatalysts. L-proline, for example, has been successfully employed as an efficient and eco-friendly catalyst for Knoevenagel condensations in aqueous media. researchgate.net This method offers high yields at room temperature, avoiding the need for harsh conditions or toxic solvents. researchgate.net

Heterogeneous catalysts have also shown promise. Cerium(IV) oxide (CeO₂) has been identified as an effective catalyst for the selective synthesis of (E)-3-alkenyl-oxindoles, a related class of compounds. nih.gov This suggests its potential applicability for the synthesis of this compound. Biocatalysts, such as porcine pancreas lipase (B570770) (PPL), have also been used to achieve high selectivity for the E-configuration in the condensation of oxindole (B195798) with various aromatic aldehydes. nih.gov

Below is a table summarizing various catalytic systems used in Knoevenagel-type reactions for the synthesis of related acrylonitrile (B1666552) and alkenyloxindole compounds.

CatalystReactantsSolventKey AdvantagesReference
L-prolinePyrrole-2-carboxyaldehyde, 3-cyanoacetylindolesWaterEco-friendly, high yields at room temperature researchgate.net
CeO₂Oxindole, AldehydesNot specifiedHigh selectivity for (E)-isomer, heterogeneous catalyst nih.gov
Porcine Pancreas Lipase (PPL)Oxindole, Aromatic aldehydesNot specifiedHigh selectivity for (E)-isomer, biocatalyst nih.gov
None (Thermal)3-Methylindole-2-carboxaldehyde, Active methylene compoundsSolvent-freeCatalyst- and solvent-free conditions oszk.hu

Regioisomeric Control in Indole-Substitution during Synthesis

A significant challenge in the synthesis of this compound is achieving regioselective functionalization at the C7 position of the indole (B1671886) ring to produce the required precursor, 1H-indole-7-carbaldehyde. The indole nucleus is prone to electrophilic substitution, typically at the C3 position, and to a lesser extent at C2, C5, and C6. Direct functionalization at C7 is often difficult.

Strategies to overcome this challenge often involve directed metalation, where a directing group installed on the indole nitrogen (N1) guides a metalating agent (like an organolithium reagent) to deprotonate the C7 position. The resulting organometallic intermediate can then be reacted with an appropriate electrophile to introduce the desired functional group.

Another approach is to start with an already substituted benzene (B151609) ring and construct the indole ring through methods like the Fischer, Bischler, or Madelung indole synthesis. For example, starting with a suitably substituted o-toluidine (B26562) derivative could provide a pathway to a 7-substituted indole. The development of novel synthetic routes, such as the palladium-catalyzed cross-coupling of vinyl boronic acid equivalents with substituted o-bromoanilines, has also expanded the possibilities for creating functionalized indole ring systems with control over the substitution pattern.

Post-Synthetic Derivatization Strategies for the Acrylonitrile Moiety

The acrylonitrile group in this compound is a versatile functional handle that allows for a variety of post-synthetic modifications. The electron-withdrawing nitrile group makes the β-carbon of the alkene susceptible to nucleophilic attack, and the double bond itself can participate in cycloaddition reactions.

Nucleophilic Additions and Conjugate Additions

The carbon-carbon double bond in this compound is an excellent Michael acceptor. It can readily undergo conjugate addition (1,4-addition) with a wide range of nucleophiles. This allows for the introduction of various functionalities at the β-position relative to the nitrile group.

Common nucleophiles for this transformation include:

Organometallic reagents: Such as organocuprates (Gilman reagents), which are known for their high selectivity in conjugate additions.

Enolates: Derived from ketones, esters, and other carbonyl compounds.

Amines and thiols: Which can add to the double bond to form β-amino or β-thioether derivatives, respectively.

These reactions provide a powerful tool for elaborating the structure of the parent molecule, leading to a diverse array of derivatives with potentially interesting biological or material properties.

Cycloaddition Reactions (e.g., [4+2] and [3+2] Cycloadditions)

The electron-deficient alkene of the acrylonitrile moiety can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. libretexts.org By reacting this compound with a suitable diene, complex cyclic and polycyclic structures can be constructed in a single step with high stereocontrol. libretexts.org The reaction is typically thermally promoted. kharagpurcollege.ac.in

Furthermore, the double bond can participate in [3+2] cycloadditions with 1,3-dipoles. wikipedia.org Examples of 1,3-dipoles include azides, nitrile oxides, and nitrones. These reactions lead to the formation of five-membered heterocyclic rings. For instance, reaction with an azide (B81097) would yield a triazole ring, while reaction with a nitrone would produce an isoxazolidine. These cycloaddition strategies offer efficient pathways to novel heterocyclic systems fused or linked to the indole scaffold. wikipedia.org

The table below summarizes the types of cycloaddition reactions applicable to the acrylonitrile moiety.

Reaction TypeReactant PartnerProductReference
[4+2] Cycloaddition (Diels-Alder)Conjugated dieneCyclohexene derivative libretexts.org
[3+2] Cycloaddition1,3-dipole (e.g., azide, nitrone)Five-membered heterocycle (e.g., triazole, isoxazolidine) wikipedia.org
[2+2] CycloadditionAlkene (photochemical)Cyclobutane derivative libretexts.org

Reduction and Oxidation Pathways

The chemical reactivity of this compound is dictated by its two primary functional groups: the indole ring and the acrylonitrile side chain. Both are susceptible to reduction and oxidation, offering pathways to a variety of new derivatives.

Reduction:

The reduction of this compound can selectively target either the carbon-carbon double bond of the acrylonitrile group or the nitrile group itself, or both. The choice of reducing agent and reaction conditions determines the final product.

A common transformation for related structures involves the reduction of a formyl group to a cyano group, which can be a multi-step process. For instance, the synthesis of 7-cyanoindoles has been achieved from 7-formyl indole. This process can involve a cyanocarbonation/hydrogenation sequence, which suggests that the nitrile group in this compound could potentially be further reduced. researchgate.net

For the acrylonitrile moiety, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) would likely reduce the C=C double bond to yield 3-(1H-Indol-7-yl)propanenitrile. More potent reducing agents, such as lithium aluminum hydride (LiAlH4), could potentially reduce both the double bond and the nitrile group, affording 3-(1H-Indol-7-yl)propan-1-amine. The synthesis of related N-alkylated indole derivatives has been demonstrated using sodium borohydride (B1222165) for the reduction of an intermediate imine. nih.gov

Oxidation:

The oxidation of indoles is a complex process that can lead to a variety of products, depending on the oxidant and the substitution pattern of the indole ring. The indole ring is electron-rich and thus susceptible to oxidation. nih.gov The oxidation of indole derivatives can proceed via a two-step, irreversible pH-dependent process. This often involves initial oxidation at the C2 position of the pyrrole (B145914) ring, followed by hydroxylation at the C7 position of the benzene moiety. nih.gov

For this compound, the presence of the deactivating acrylonitrile group at C7 would likely influence the regioselectivity of oxidation. The electron-withdrawing nature of this substituent would make the benzene part of the indole less susceptible to oxidation compared to an unsubstituted indole. Oxidation would likely be directed towards the pyrrole ring, potentially at the C2 or C3 positions.

Transformations at the Indole Nitrogen and Carbon Positions of this compound

The nitrogen atom of the indole ring in this compound is a key site for functionalization through N-alkylation and N-acylation reactions. These transformations are crucial for modulating the biological activity and physicochemical properties of indole derivatives.

N-Alkylation:

N-alkylation of indoles introduces an alkyl group onto the indole nitrogen. This can be achieved through various methods, including the use of alkyl halides, reductive amination with aldehydes, and Michael addition to activated alkenes. While the nucleophilicity of the indole nitrogen is somewhat attenuated, several efficient protocols have been developed. mdpi.com

A metal-free reductive N-alkylation of indoles using aldehydes and triethylsilane as the reductant has been reported, offering a wide substrate scope for both aromatic and aliphatic aldehydes. acs.org Another approach involves a one-pot, three-component Fischer indolisation–N-alkylation sequence, which allows for the rapid synthesis of 1,2,3-trisubstituted indoles from aryl hydrazines, ketones, and alkyl halides. rsc.org For this compound, these methods could be adapted to introduce a variety of substituents at the N1 position.

Table 1: Representative Methods for N-Alkylation of Indoles

Alkylating Agent Catalyst/Reagent Solvent Temperature Yield Reference
Aldehydes Et3SiH --- --- Good to Excellent acs.org
Alkyl Halides --- DMF/Water --- High rsc.org
Alcohols Iridium catalyst Water --- Good to Excellent organic-chemistry.org

N-Acylation:

N-acylation introduces an acyl group to the indole nitrogen, forming an N-acylindole. These derivatives are prevalent in many pharmaceuticals. beilstein-journals.org The chemoselective N-acylation of indoles can be challenging due to the competing reactivity of the C3 position. nih.govbeilstein-journals.org

A mild and efficient method for N-acylation of indoles utilizes thioesters as a stable acyl source in the presence of cesium carbonate. nih.govbeilstein-journals.org This method demonstrates good functional group tolerance. nih.govbeilstein-journals.org Another direct N-acylation approach employs carboxylic acids as the acylating agent, catalyzed by boric acid in a high-boiling solvent like mesitylene. clockss.org

Table 2: Representative Methods for N-Acylation of Indoles

Acylating Agent Catalyst/Reagent Solvent Temperature Yield Reference
Thioesters Cs2CO3 Xylene 140 °C Moderate to Good nih.govbeilstein-journals.org
Carboxylic Acids Boric Acid Mesitylene Reflux Moderate clockss.org
Acyl Chlorides Base Various --- Variable researchgate.net

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the indole ring. The high electron density of the indole system makes it significantly more reactive than benzene towards electrophiles, with a reaction rate that can be 10^13 times greater. pearson.com

For unsubstituted indoles, electrophilic attack occurs preferentially at the C3 position. This is because the intermediate carbocation formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. ic.ac.uk

In the case of this compound, the acrylonitrile group at the C7 position is electron-withdrawing, which deactivates the benzene portion of the indole ring towards electrophilic attack. However, the pyrrole ring remains the more reactive site. The directing effect of the C7 substituent would likely have a minor influence on the inherent preference for C3 substitution. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur predominantly at the C3 position. It is noteworthy that indoles can undergo self-condensation reactions in the presence of acid, which can sometimes lead to modest yields in EAS reactions. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com These reactions offer a versatile approach to further functionalize the indole scaffold of this compound.

To perform a cross-coupling reaction on the indole ring, a leaving group, typically a halide, is required. Therefore, a preliminary halogenation step, likely at one of the more reactive positions of the benzene ring (e.g., C4 or C5) or potentially at the C2 or C3 position of the pyrrole ring under specific conditions, would be necessary.

Once a halo-substituted derivative of this compound is obtained, various palladium-catalyzed cross-coupling reactions could be employed:

Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

Furthermore, direct C-H activation/functionalization is an increasingly important area. Palladium-catalyzed direct C-H allylation of indole derivatives with allyltrimethylsilanes has been demonstrated, suggesting a potential pathway for functionalization without prior halogenation. ohsu.edu Palladium-catalyzed oxidative coupling of indoles is another route to form biindolyl structures. acs.org

Green Chemistry Principles in the Synthesis and Modification of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis and modification of this compound.

One key aspect of green chemistry is the use of environmentally benign solvents. Water is an attractive alternative to volatile organic compounds. For instance, an iridium-catalyzed regio-selective C3- and N-alkylation of indolines using alcohols has been developed to proceed in water under air. organic-chemistry.org

Catalyst-free reactions are also a cornerstone of green chemistry. The development of synthetic protocols that avoid the use of metal catalysts can reduce cost and environmental impact.

The use of multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, is another green chemistry approach. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles exemplifies this principle. rsc.org Such strategies improve atom economy and reduce waste.

Applying these principles to the synthesis and transformations of this compound could involve developing water-based reaction media, exploring catalyst-free conditions for its functionalization, and designing multicomponent reactions for its efficient assembly.

Sophisticated Spectroscopic and Structural Characterization of E 3 1h Indol 7 Yl Acrylonitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of (E)-3-(1H-Indol-7-yl)acrylonitrile, offering detailed insights into its chemical environment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound and its analogs is achieved through a suite of two-dimensional (2D) NMR experiments. rsc.orgsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For instance, the protons of the acrylonitrile (B1666552) moiety and the protons on the indole (B1671886) ring would show cross-peaks, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com It is instrumental in piecing together the molecular skeleton by connecting different spin systems. For example, HMBC can show correlations between the protons of the acrylonitrile group and the carbons of the indole ring, confirming the linkage between these two fragments. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. rsc.orgresearchgate.net This is particularly useful for determining the stereochemistry, such as the E or Z configuration of the double bond in acrylonitrile derivatives and the spatial relationship between substituents.

Table 1: Representative 2D NMR Correlations for Indole Acrylonitrile Derivatives

Experiment Correlating Nuclei Information Gained
COSY ¹H - ¹HIdentifies J-coupled protons, establishing spin systems within the indole and acrylonitrile moieties. sdsu.edu
HSQC ¹H - ¹³C (¹J)Correlates protons to their directly attached carbons, aiding in carbon signal assignment. sdsu.edu
HMBC ¹H - ¹³C (²J, ³J)Reveals long-range couplings, connecting different fragments of the molecule. sdsu.eduyoutube.com
NOESY ¹H - ¹H (through space)Determines spatial proximity of protons, confirming stereochemistry and conformation. rsc.orgresearchgate.net

Solid-State NMR for Polymorphic and Amorphous Forms

While solution-state NMR provides information on molecules in a dissolved state, solid-state NMR (ssNMR) is essential for characterizing this compound in its solid form. This is particularly important for identifying and characterizing different crystalline forms (polymorphs) or non-crystalline (amorphous) states. Polymorphs can exhibit different physical properties, and ssNMR can distinguish between them by detecting subtle changes in the chemical shifts and couplings that arise from different packing arrangements in the crystal lattice.

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) techniques are employed to study the conformational dynamics of this compound. For instance, rotation around the single bond connecting the indole ring to the acrylonitrile group may be hindered. DNMR can be used to measure the rate of this rotation and determine the energy barrier associated with it. By acquiring spectra at different temperatures, one can observe changes in the line shapes of the NMR signals, which can be analyzed to extract kinetic and thermodynamic parameters of the conformational exchange process.

X-ray Crystallography for Absolute Configuration and Crystal Packing

Analysis of Dihedral Angles and Torsional Parameters

Table 2: Selected Crystallographic Data for a Related Indole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2/c
a (Å) 7.5129 (6)
b (Å) 17.4245 (14)
c (Å) 16.0988 (14)
β (°) 98.087 (3)
V (ų) 2086.5 (3)

Data for N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide researchgate.net

Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, these include:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. These hydrogen bonds can link molecules together to form chains or more complex networks. nih.gov In the crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate, molecules form chains parallel to the a-axis direction through N—H⋯O hydrogen-bonding interactions. nih.gov

π-Stacking: The planar aromatic indole ring can participate in π-stacking interactions with neighboring indole rings. These interactions, where the electron-rich π systems are stacked on top of each other, contribute significantly to the stability of the crystal packing.

The combination of these spectroscopic and crystallographic techniques provides a robust and detailed picture of the structural features of this compound and its derivatives, which is fundamental for understanding its chemical properties and potential applications.

Conformational Analysis in the Crystalline State

The three-dimensional structure and packing of molecules in the solid state are determined by X-ray crystallography. Although a specific crystal structure for this compound has not been reported, analysis of related compounds, such as (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile and various 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, provides a strong basis for predicting its conformational properties. uni.luchemspider.com

It is anticipated that the molecule would be largely planar, a feature that facilitates efficient crystal packing through π-π stacking interactions between the aromatic indole rings of adjacent molecules. The (E)-configuration dictates that the larger substituents on the C=C double bond are on opposite sides. The key conformational feature would be the dihedral angle between the plane of the indole ring and the plane of the acrylonitrile group. In similar structures, these angles are relatively small, indicating a high degree of conjugation across the molecule. uni.lu For instance, in (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, the dihedral angle between the acrylonitrile unit and the indole ring system is 38.94 (7)°. uni.lu

Intermolecular hydrogen bonding is expected to be a dominant feature in the crystal lattice, with the N-H group of the indole ring acting as a hydrogen bond donor to the nitrogen atom of the nitrile group of a neighboring molecule. This head-to-tail arrangement leads to the formation of extended chains or networks, stabilizing the crystal structure. cardiff.ac.uk

Table 1: Predicted Key Structural Parameters for this compound

Parameter Feature Expected Value Range
Bond Length C≡N (Nitrile) ~1.14 - 1.16 Å
C=C (Acrylonitrile) ~1.33 - 1.35 Å
N-H (Indole) ~0.99 - 1.02 Å
C-C (Indole-Acrylonitrile Link) ~1.45 - 1.48 Å
Dihedral Angle Indole Plane vs. Acrylonitrile Plane 10° - 40°

| Interaction | Intermolecular H-bond (N-H···N) | ~2.8 - 3.2 Å |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups and probing the molecular vibrations of a compound. For this compound, the spectra would be dominated by characteristic vibrations of the indole and acrylonitrile moieties. mdpi.comnih.gov

The FT-IR spectrum is expected to show a sharp, medium-intensity absorption band for the nitrile (C≡N) stretching vibration around 2220-2230 cm⁻¹. The N-H stretching vibration of the indole ring should appear as a distinct band in the region of 3300-3400 cm⁻¹. The stretching vibration of the conjugated C=C double bond of the acrylonitrile linker would be observed in the 1620-1640 cm⁻¹ region. Aromatic C-H stretching vibrations from the indole ring are expected above 3000 cm⁻¹, while various C-C stretching and C-H bending vibrations of the aromatic system would produce a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹).

In the Raman spectrum, the C≡N and C=C stretching vibrations are also expected to be prominent. Due to the high degree of conjugation and polarizability of the π-system, the aromatic ring vibrations would likely yield strong Raman signals. sigmaaldrich.com The complementarity of FT-IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Predicted Intensity (IR) Predicted Intensity (Raman)
N-H (Indole) Stretch 3300 - 3400 Medium-Strong Weak
C-H (Aromatic) Stretch 3050 - 3150 Medium Strong
C≡N (Nitrile) Stretch 2220 - 2230 Sharp, Medium Strong
C=C (Alkene) Stretch 1620 - 1640 Medium Strong
C=C (Aromatic) Ring Stretch 1450 - 1600 Medium-Strong Strong
N-H (Indole) Bend 1500 - 1550 Medium Weak

| C-H (Aromatic) | Out-of-plane Bend | 700 - 900 | Strong | Medium |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation. The monoisotopic mass of this compound (C₁₁H₈N₂) is 168.0687 Da. chemspider.com In HRMS analysis, typically using electrospray ionization (ESI), the compound would be observed as the protonated molecular ion [M+H]⁺ with an m/z of 169.0760. uni.lu

The fragmentation pattern in tandem MS (MS/MS) experiments provides valuable structural information. For indole derivatives, a characteristic fragmentation pathway involves the loss of hydrogen cyanide (HCN) from the indole ring, which would result in a fragment ion with a significant relative abundance. scirp.org The acrylonitrile side chain can also undergo fragmentation.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would begin with the molecular ion and proceed through a series of neutral losses.

Table 3: Plausible HRMS Fragmentation Pathway for this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
169.0760 H• (Hydrogen radical) 168.0682 [C₁₁H₈N₂]⁺• (Radical cation)
169.0760 HCN (Hydrogen cyanide) 142.0651 [C₁₀H₈N]⁺
169.0760 C₂H₂N• (Acetonitrile radical) 128.0648 [C₉H₈]⁺•

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Elucidation (if chiral derivatives exist)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light and are exclusively used for the analysis of chiral molecules. saschirality.org These methods are invaluable for determining the absolute configuration and solution-state conformation of enantiomers. cas.cznih.gov

The parent compound, this compound, is achiral as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, it does not exhibit a chiroptical response and is "silent" in ECD and VCD spectroscopy.

This section would become relevant only if chiral derivatives of this compound were synthesized. For example, the introduction of a chiral substituent onto the indole nitrogen or elsewhere in the molecule would create a chiral center, resulting in a pair of enantiomers. These enantiomers would produce mirror-image ECD and VCD spectra, allowing for their stereochemical assignment through comparison with quantum chemical calculations. nih.gov A review of the current literature did not identify any studies on the synthesis or chiroptical properties of such chiral derivatives.

Table 4: List of Compounds Mentioned

Compound Name
This compound
(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile

Computational and Theoretical Investigations of E 3 1h Indol 7 Yl Acrylonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the electronic behavior and reactivity of a compound.

Electronic Structure, Molecular Orbital Analysis, and Reactivity Indices

A thorough investigation of (E)-3-(1H-Indol-7-yl)acrylonitrile would involve Density Functional Theory (DFT) calculations to determine its electronic structure. Key parameters derived from these calculations would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For related indole (B1671886) derivatives, DFT calculations have been successfully employed to understand their structural and electronic properties. For instance, studies on compounds like (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine have utilized DFT at the B3LYP/6-311G(d,p) level to compare calculated bond lengths and angles with experimental X-ray diffraction data, showing good correlation. nih.govresearchgate.netdoaj.org Such a study on this compound would provide valuable data on its molecular geometry and electronic distribution.

From the electronic structure, various reactivity indices can be calculated. These would include:

Electron Affinity and Ionization Potential: Describing the ease of adding or removing an electron.

Chemical Hardness and Softness: Indicating the molecule's resistance to change in its electron distribution.

Electronegativity: A measure of the molecule's ability to attract electrons.

Molecular Electrostatic Potential (MEP): A visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites.

Energy Profiles of Isomerization (E/Z) and Tautomerism

The acrylonitrile (B1666552) moiety of this compound can theoretically exist in both E (trans) and Z (cis) configurations. Computational methods could be used to calculate the energy barrier for the isomerization between these two forms. This would involve locating the transition state structure and calculating its energy relative to the ground states of the E and Z isomers. For other indole-acrylonitrile derivatives, X-ray crystallography has been used to determine the configuration, often revealing a Z configuration in the solid state for 2-substituted analogs. mdpi.comnih.gov

Additionally, the indole ring can exhibit tautomerism. Quantum chemical calculations would be essential to determine the relative energies of the possible tautomers of this compound and the energy barriers for their interconversion, thus predicting the most stable tautomeric form under various conditions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds.

NMR: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra would be invaluable for confirming the structure of synthesized this compound.

IR: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in identifying the characteristic functional groups present in the molecule.

UV-Vis: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the electronic transitions within the molecule. While computational tools for UV-Vis prediction exist, their accuracy can be variable. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are typically performed in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of this compound in a condensed phase, such as in a solvent. MD simulations track the movements of atoms over time, providing a detailed picture of the molecule's conformational landscape. This would reveal the most populated conformations and the flexibility of the molecule. Furthermore, these simulations can elucidate the specific interactions between the solute and solvent molecules, offering insights into solvation effects. Such studies have been applied to understand the properties of materials containing acrylonitrile. nih.gov

Docking Studies for Molecular Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like this compound, docking studies could be performed to predict its binding mode and affinity to various protein targets. This is a common practice in the early stages of drug discovery. For example, various 2-(1H-indol-2-yl)-3-acrylonitrile derivatives have been subjected to molecular docking studies to predict their interactions with biological targets. mdpi.comnih.gov Such an analysis for the 7-yl isomer would involve docking the molecule into the active site of a selected protein and analyzing the potential intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical calculations could be employed to study the pathways of its synthesis or its reactivity in various chemical transformations. This would involve identifying the reactants, products, intermediates, and transition states along a reaction coordinate and calculating their respective energies to determine the most favorable reaction pathway. Studies on related indolynes have utilized computational methods to understand the origins of regioselectivity in their reactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available scientific literature, the principles of QSAR can be applied to understand the potential mechanistic interactions of this molecule. Such studies on analogous indole derivatives provide a framework for inferring how the structural features of this compound might contribute to its activity.

QSAR studies on various indole derivatives have been instrumental in elucidating their mechanisms of action, for instance, as inhibitors of enzymes like monoamine oxidase (MAO). uni.lu These studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. By correlating these descriptors with observed biological activity, a predictive model can be built.

For a compound like this compound, key structural features that would be considered in a QSAR analysis include the indole ring system, the acrylonitrile side chain, and the specific substitution pattern (position 7 on the indole ring). The indole nucleus itself is a common pharmacophore found in many biologically active compounds. sigmaaldrich.com The acrylonitrile group is an electron-withdrawing moiety that can participate in various chemical interactions.

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing or computationally generating a set of related molecules with variations in their structure. For example, substituents could be added to different positions on the indole ring, or the acrylonitrile side chain could be modified. The biological activity of these compounds would then be determined experimentally.

Subsequently, a wide range of molecular descriptors would be calculated for each compound. These descriptors can be categorized as follows:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule and include parameters such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule, with the most common descriptor being the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms.

Once the descriptors and biological activity data are compiled, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to develop the QSAR equation. This equation provides insight into which structural features are most important for the observed activity. For example, a positive coefficient for a particular descriptor would indicate that increasing the value of that descriptor enhances activity, while a negative coefficient would suggest the opposite.

While a specific QSAR model for this compound is not available, the general approach described provides a powerful tool for understanding its potential biological interactions on a mechanistic level, guiding the design of future analogs with improved properties.

Research into Molecular Interactions and Fundamental Biological Mechanisms of E 3 1h Indol 7 Yl Acrylonitrile

In Vitro Ligand-Protein Binding Studies and Target Identification

Detailed in vitro studies to determine the protein binding profile of (E)-3-(1H-Indol-7-yl)acrylonitrile are not currently documented. Research into related indole (B1671886) acrylonitrile (B1666552) derivatives suggests that the indole scaffold can participate in various protein interactions; however, the specific binding characteristics are highly dependent on the substitution pattern on the indole ring.

Characterization of Binding Affinities and Selectivity Profiles (non-clinical context)

There is no published data available regarding the binding affinities and selectivity profiles of This compound for any specific protein targets in a non-clinical context. The determination of key parameters such as the dissociation constant (Kd), inhibition constant (Ki), or IC50 values, which are crucial for characterizing the strength and specificity of ligand-protein interactions, has not been reported for this compound.

Mechanistic Studies of Enzyme Modulation (Inhibition/Activation)

There is a lack of research into the effects of This compound on enzyme activity. While other indole-containing molecules have been identified as enzyme modulators, no such role has been investigated or established for this particular isomer.

Kinetic Analysis of Enzyme-Compound Interactions

No studies have been published that perform a kinetic analysis of the interaction between This compound and any enzyme. Therefore, data on its potential to act as a competitive, non-competitive, or uncompetitive inhibitor, or as an enzyme activator, is not available. The determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) in the presence of this compound has not been conducted.

Allosteric Modulation and Active Site Binding Investigations

There is no information to suggest whether This compound acts at the active site or an allosteric site of any enzyme. Investigations to distinguish between these modes of interaction have not been reported in the scientific literature.

Investigations of Nucleic Acid Interactions (DNA/RNA Binding)

No dedicated research has been found regarding the interaction of This compound with nucleic acids. While the planar indole ring system present in the molecule could theoretically intercalate into DNA or RNA structures, experimental evidence to support or refute this hypothesis for the 7-yl isomer is absent from the literature. Studies on related indole derivatives have sometimes shown nucleic acid binding, but this cannot be extrapolated to the specific compound without direct experimental validation. nih.gov

Intercalation and Groove Binding Modalities

Currently, there is no publicly available scientific literature or research data detailing the specific intercalation and groove binding modalities of this compound with nucleic acids. Studies investigating whether this compound binds to the major or minor groove of DNA or intercalates between base pairs have not been reported. Therefore, its specific mode of interaction with DNA at the molecular level remains uncharacterized.

Impact on Nucleic Acid Structure and Function in vitro

There is a lack of research on the in vitro effects of this compound on the structure and function of nucleic acids. Consequently, there is no information regarding its potential to alter DNA or RNA conformation, inhibit replication or transcription, or induce other functional changes in nucleic acids in a cell-free environment.

Cellular Pathway Perturbation Studies at the Molecular Level (non-organismal)

Investigations into how this compound may perturb cellular pathways at the molecular level have not been documented in the available scientific literature.

There are no specific studies available that describe the modulation of signaling pathways, such as those involved in apoptosis, cell cycle regulation, or inflammation, by this compound. The effects of this compound on key proteins and signaling molecules within these pathways have not been elucidated.

The specific intracellular targets of this compound have not been identified. Research to uncover the molecular cascades that might be initiated or altered by this compound upon entering a cell has not been published. Therefore, its mechanism of action at the subcellular level is unknown.

Mechanistic in vitro studies to determine the membrane permeability and subcellular localization of this compound are not available. There is no data on how this compound crosses the cell membrane or where it accumulates within the cell, such as in the nucleus, mitochondria, or cytoplasm.

Potential Academic Applications of E 3 1h Indol 7 Yl Acrylonitrile in Interdisciplinary Fields

Role as a Synthetic Intermediate for Complex Organic Molecules and Natural Product Analogs

The indole (B1671886) nucleus is a fundamental component of numerous natural products and pharmacologically active molecules. mdpi.comnih.gov Consequently, the development of methods for synthesizing substituted indoles is of great interest in medicinal chemistry and drug discovery. mdpi.comnih.gov (E)-3-(1H-Indol-7-yl)acrylonitrile and its isomers serve as valuable synthetic intermediates, providing a scaffold that can be elaborated into more complex structures.

The acrylonitrile (B1666552) moiety is a key functional group that allows for a variety of chemical transformations. For instance, the double bond can undergo addition reactions, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations open up pathways to a diverse array of more complex molecules. A notable synthetic method for preparing heteroaryl-acrylonitriles is the Knoevenagel condensation. mdpi.comresearchgate.net This reaction, often facilitated by microwave assistance, allows for the stereoselective synthesis of (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles from 3-(cyanoacetyl)indole and various heteroaryl-aldehydes, with yields ranging from 30-94%. researchgate.netscilit.com

Furthermore, the indole ring itself can be functionalized. For example, N-alkylation or N-acylation of indole-acrylonitrile derivatives can be achieved by first forming the sodium salt with sodium hydride, followed by reaction with an appropriate electrophile like methyl iodide or acetyl chloride. nih.gov These modifications allow for the fine-tuning of the molecule's properties and the creation of analogs of natural products. The ability to build upon the indole-acrylonitrile core makes it a valuable tool for synthetic chemists aiming to construct novel and intricate molecular architectures.

Development of Fluorescent Probes and Optical Sensors based on the Indole-Acrylonitrile Fluorophore

The indole-acrylonitrile scaffold possesses inherent fluorescent properties, making it a promising platform for the development of optical sensors and probes. The electronic structure of the indole ring system, in conjugation with the acrylonitrile group, gives rise to fluorescence, which can be modulated by the surrounding chemical environment.

Researchers have designed and synthesized novel hydrazone-based chemosensors using indole carboxaldehyde derivatives for the detection of anions. acs.org For instance, a sensor synthesized from an indole carboxaldehyde and 2,4-dinitrophenyl hydrazine (B178648) demonstrated high selectivity for fluoride (B91410) ions, with a low detection limit of 8.69 x 10⁻⁸ M. acs.org The sensing mechanism often involves a color change, visible to the naked eye, and a change in fluorescence upon binding of the analyte. acs.orgnih.gov This change is typically attributed to the abstraction of a proton from the sensor molecule by the anion, leading to a change in the electronic properties of the fluorophore. acs.org

The development of such sensors is significant for environmental and medical applications, where the selective detection of specific ions is crucial. nih.gov The versatility of the indole-acrylonitrile structure allows for the design of a wide range of probes with tailored specificities for different analytes.

Integration into Advanced Materials Science: Polymers, Dyes, and Optoelectronic Components

The unique chemical and photophysical properties of indole-acrylonitrile derivatives make them attractive candidates for integration into advanced materials. Their ability to absorb and emit light, coupled with their chemical reactivity, allows for their use as building blocks for polymers, dyes, and optoelectronic components.

Polyacrylonitrile (PAN) is a well-known precursor for the production of carbon fibers, which are used in high-performance materials for aerospace, automotive, and other industries. researchgate.net The incorporation of indole-acrylonitrile moieties into polymer chains could lead to new materials with tailored optical and electronic properties. For example, the synthesis of copolymers such as poly(acrylonitrile-co-2,3-dimethyl-1,3-butadiene-co-itaconic acid) has been explored for creating carbon fiber precursors with improved thermal properties. researchgate.net

The strong light absorption and fluorescence of some indole-acrylonitrile derivatives suggest their potential use as dyes. The color and photophysical properties can be tuned by modifying the substituents on the indole ring or the acrylonitrile group. This tunability is a desirable feature for applications in textiles, coatings, and optoelectronic devices such as organic light-emitting diodes (OLEDs).

Application as a Chemical Biology Tool for Mechanistic Pathway Elucidation (non-therapeutic)

Indole and its derivatives play crucial roles as signaling molecules in various biological systems. nih.gov this compound and related compounds can be utilized as chemical biology tools to probe and elucidate mechanistic pathways in a non-therapeutic context.

One area of application is in studying enzyme activity. For example, indole derivatives have been designed as inhibitors of enzymes like cholinesterases and monoamine oxidases, which are implicated in neurodegenerative diseases. acs.orgnih.gov By studying how these compounds interact with their target enzymes, researchers can gain insights into the structure and function of the enzyme's active site. Kinetic studies of such inhibitors can reveal their mode of inhibition, providing further details about the enzyme's mechanism. acs.org

Furthermore, indole-containing compounds can be used to study protein-protein interactions or to track the localization of specific proteins within a cell. The fluorescent properties of the indole-acrylonitrile core can be exploited for this purpose, allowing for the visualization of biological processes using fluorescence microscopy. The ability to synthesize a variety of derivatives allows for the creation of a toolbox of probes with different specificities and properties for studying a wide range of biological questions.

Precursor for Bio-Conjugation and Linker Chemistry

The chemical reactivity of the this compound scaffold makes it a useful precursor for bioconjugation and the development of chemical linkers. Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein or nucleic acid. This technique is widely used in drug delivery, diagnostics, and fundamental biological research.

The acrylonitrile group offers a handle for various chemical modifications. The double bond can be functionalized through addition reactions, such as the Giese addition, to attach it to other molecules. acs.org The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids, which are commonly used for conjugation to biomolecules.

The indole ring itself can also be a site for modification. For example, the nitrogen atom of the indole can be functionalized, or electrophilic substitution reactions can be used to introduce other functional groups onto the aromatic ring. nih.govacs.org This versatility allows for the creation of bifunctional linkers, where one part of the molecule binds to a biomolecule and the other part is attached to a reporter molecule, a drug, or a solid support. For instance, indole derivatives have been incorporated into linkers for creating multi-target inhibitors for diseases like Alzheimer's. nih.gov

Future Directions and Emerging Research Avenues for E 3 1h Indol 7 Yl Acrylonitrile

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of (E)-3-(1H-Indol-7-yl)acrylonitrile with high stereoselectivity remains a critical area for development. While Knoevenagel condensation is a common method for preparing related heteroaryl-acrylonitriles, achieving exclusive or high-purity E-isomers can be challenging. researchgate.netmdpi.com Future research should focus on developing more refined and catalyst-controlled synthetic routes.

Ion-pairing catalysis, for instance, has shown success in controlling the stereoselectivity of cyclization reactions to form other complex heterocyclic structures and could be adapted for this purpose. nih.gov The development of chiral catalysts could enable enantioselective syntheses of related structures, a strategy that has been successfully applied to other indole (B1671886) derivatives. nih.gov Investigating microwave-assisted organic synthesis could also offer a pathway to rapid and highly stereoselective production of the desired (E)-isomer, a technique that has proven effective for other (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles. researchgate.net

Synthetic StrategyPotential AdvantageRelevant Research Area
Catalyst-Controlled Knoevenagel Condensation High stereoselectivity for the (E)-isomer.Organocatalysis, transition-metal catalysis.
Ion-Pairing Catalysis Enantioface discrimination for stereocontrol. nih.govAsymmetric synthesis.
Microwave-Assisted Synthesis Reduced reaction times and improved yields. researchgate.netGreen chemistry, process optimization.
Flow Chemistry Precise control over reaction parameters (temperature, time), leading to higher selectivity.Continuous manufacturing.

Advanced Characterization of Dynamic Processes and Transient Intermediates

The static structure of this compound provides only a partial picture of its chemical behavior. Future research should employ advanced spectroscopic and computational techniques to understand its dynamic processes. A crucial area of study is the photo-induced E/Z isomerization around the acrylonitrile (B1666552) double bond. Time-resolved spectroscopy could be used to monitor the kinetics of this process and identify the transient species and excited states involved.

Furthermore, the characterization of intermediates in its biological interactions is essential. For instance, if the compound acts as an enzyme inhibitor, identifying the transient covalent adducts or non-covalent complexes it forms would be critical. Techniques like cryo-electron microscopy or advanced mass spectrometry could provide snapshots of these fleeting interactions. Computational methods, such as molecular dynamics simulations, can complement experimental work by modeling the conformational changes and energy landscapes of the molecule in different environments. mdpi.com

Integration of Machine Learning and AI in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.gov These tools can be powerfully applied to the future development of this compound and its derivatives.

Compound Design: Generative AI models, such as recurrent neural networks (RNNs), can be trained on large datasets of known bioactive molecules to propose novel indole-acrylonitrile derivatives with enhanced properties. nih.gov These models can explore a vast chemical space to design compounds with optimized activity against a specific biological target, improved metabolic stability, or reduced toxicity. researchgate.net

Property Prediction: ML models, including deep neural networks, can be developed to predict various properties of newly designed analogs before their synthesis, saving time and resources. arxiv.orgnih.gov Key properties for prediction include:

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity): Predicting the pharmacokinetic and safety profiles of new compounds. mdpi.comnih.gov

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can predict the potency of derivatives against targets like kinases or microbial enzymes. nih.gov

Physicochemical Properties: Predicting solubility, lipophilicity, and other properties crucial for drug development.

Predicted PropertyAI/ML ApproachPotential Impact
Biological Activity QSAR, Deep Learning arxiv.orgnih.govPrioritization of potent compounds for synthesis.
ADMET Profile Classification and Regression Models mdpi.comEarly identification of candidates with favorable drug-like properties.
Novel Structures Generative Adversarial Networks (GANs), RNNs nih.govDiscovery of new chemical entities with improved characteristics.
Synthetic Route Prediction Retrosynthesis AlgorithmsOptimization of chemical synthesis pathways.

Exploration of New Mechanistic Paradigms in Biological Interactions (beyond current understanding)

The biological activities of indole derivatives are vast, ranging from antimicrobial to anticancer and neuroprotective effects. nih.govnih.govmdpi.com While many mechanisms involve interactions with well-known receptors like the aryl hydrocarbon receptor (AhR), future research on this compound should explore more unconventional biological paradigms. nih.gov

One emerging area is the role of microbial indole compounds in inter-kingdom signaling, where they can modulate host physiology and immune responses. nih.gov Investigations could explore whether this compound can influence the gut microbiome or act as a quorum-sensing inhibitor in pathogenic bacteria. Another avenue is the study of its interaction with non-protein targets, such as nucleic acids or lipid membranes, which could lead to the discovery of novel mechanisms of action. The psychoactive properties of some indole alkaloids are mediated by complex interactions with multiple neurotransmitter systems; exploring similar multifaceted interactions for this compound could reveal novel neurological effects. wikipedia.org

Unexplored Applications in Analytical Chemistry or Environmental Science

Beyond pharmacology, this compound may have untapped potential in other scientific fields.

Analytical Chemistry: The conjugated π-system of the indole and acrylonitrile moieties suggests that the compound may possess interesting photophysical properties. Research could explore its potential as a fluorescent probe for detecting specific metal ions, anions, or biomolecules. Its utility in chemical sensing could be based on changes in its fluorescence emission upon binding to a target analyte.

Environmental Science: Indole and its derivatives are known to play roles in soil ecosystems and can possess nematicidal properties. nih.gov Future studies could investigate the environmental fate of this compound and its potential as a biodegradable agent for pest control. Given that acrylonitrile itself is an environmental contaminant, understanding the degradation pathways of indole-acrylonitrile derivatives is crucial. epa.govepa.gov Research could focus on identifying microorganisms capable of metabolizing this compound, potentially leading to bioremediation strategies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-3-(1H-Indol-7-yl)acrylonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of acrylonitrile derivatives typically involves condensation reactions. For example, analogous compounds like 2-(3-methylbenzofuran-2-carbonyl)-3,3-bis(methylthio)acrylonitrile are synthesized via base-catalyzed condensation between carbonyl precursors and acrylonitrile derivatives in the presence of CS₂ and CH₃I . Optimization often requires adjusting the base (e.g., NaOMe vs. NaOtBu), temperature, and stoichiometry. For instance, using NaOMe as a base increased yields to 86% compared to 71% under normal pressure conditions in a related synthesis . Purity can be monitored via HPLC or GC-MS, with spectral techniques (NMR, IR) confirming structural integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks. For example, the E-configuration of α-cyanostilbene derivatives is confirmed by coupling constants (J = 12–16 Hz for trans-vinylic protons) .
  • IR : Stretching frequencies for nitrile (C≡N, ~2200 cm⁻¹) and indole N-H (~3400 cm⁻¹) groups validate functional groups .
  • Mass Spectrometry (MS) : ESI-MS or Agilent Ion Trap MS determines molecular ion peaks and fragmentation patterns, ensuring molecular weight alignment with theoretical values .

Advanced Research Questions

Q. What computational methods (e.g., DFT, Fukui functions) are suitable for predicting the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices to identify nucleophilic/electrophilic sites . For example, Fukui functions and dual descriptors have been used to correlate acrylonitrile derivatives' corrosion inhibition efficiency with electron-donating substituents on indole or benzofuran rings . QSPR models integrating quantum parameters (e.g., dipole moment, polarizability) with experimental inhibition data further refine reactivity predictions .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the molecular packing and intermolecular interactions in crystalline this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and conformation (e.g., E/Z isomerism). For instance, in analogous compounds like 3-(4-bromophenyl)-2-(2-thienyl)acrylonitrile, disorder in thienyl fragments and C-H···N hydrogen bonding were observed . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, van der Waals contacts), with fingerprint plots differentiating H-bonding (sharp spikes) from hydrophobic interactions (diffuse regions) .

Q. What experimental and theoretical approaches are used to analyze the corrosion inhibition mechanisms of acrylonitrile derivatives in acidic environments?

  • Methodological Answer :

  • Experimental : Mass loss techniques and electrochemical impedance spectroscopy (EIS) measure inhibition efficiency, which is concentration- and temperature-dependent. For example, 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile showed 85% efficiency in 1M HNO₃ at 298 K .
  • Theoretical : Adsorption isotherms (Langmuir, Temkin) model surface coverage, while MD simulations replicate molecule-metal interactions on Fe(110) surfaces. DFT-derived parameters (e.g., adsorption energy, ΔN) correlate with experimental inhibition trends .

Data Contradictions and Resolution

  • Synthesis Yields : highlights yield variations (71–89%) based on the base (NaOMe vs. NaOtBu), suggesting base selection critically impacts reaction kinetics and steric effects.
  • Computational vs. Experimental Corrosion Data : While DFT predicts higher inhibition efficiency for electron-rich substituents, experimental data may diverge due to solubility limitations or steric hindrance in bulkier derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.